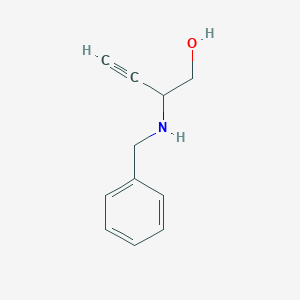![molecular formula C17H11Br3N2O2 B11558091 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11558091.png)
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a naphthalene ring substituted with bromine and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4,5-dibromofuran-2-carbaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- Ethyl 2-(4-bromonaphthalen-1-yl)acetate
- 2-[(4-bromonaphthalen-1-yl)oxy]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both naphthalene and furan rings
Eigenschaften
Molekularformel |
C17H11Br3N2O2 |
|---|---|
Molekulargewicht |
515.0 g/mol |
IUPAC-Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H11Br3N2O2/c18-14-6-5-10(12-3-1-2-4-13(12)14)7-16(23)22-21-9-11-8-15(19)17(20)24-11/h1-6,8-9H,7H2,(H,22,23)/b21-9+ |
InChI-Schlüssel |
UUCOONIYDUVSJP-ZVBGSRNCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=C(O3)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=C(O3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11558008.png)
![6-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B11558019.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11558020.png)
![N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylbenzamide](/img/structure/B11558023.png)
![4-amino-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11558025.png)
![N-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11558031.png)
![N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558052.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11558063.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558066.png)
![(5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11558074.png)
![Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11558080.png)
![2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11558093.png)
![Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11558098.png)
